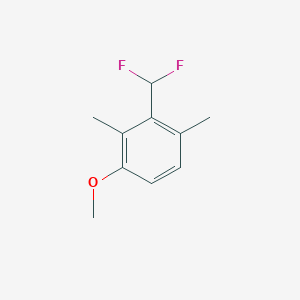

3-Difluoromethyl-2,4-dimethylanisole

Description

Properties

IUPAC Name |

3-(difluoromethyl)-1-methoxy-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-6-4-5-8(13-3)7(2)9(6)10(11)12/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEJHICZQIVJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluoromethylation Reagents

Common reagents used in difluoromethylation include difluoroacetic acid, bromodifluoromethylphosphonium bromide, and difluoromethyltriphenylphosphonium bromide. These reagents can generate CF2H radicals under appropriate conditions, facilitating the formation of X–CF2H bonds, where X can be carbon, oxygen, nitrogen, or sulfur.

Reaction Conditions

Reaction conditions for difluoromethylation can vary widely depending on the substrate and desired outcome. Photoredox catalysis is a popular method, employing catalysts like fac-Ir(ppy)3 under visible or blue light irradiation. Solvents such as DMF or NMP are commonly used due to their stability and ability to facilitate radical reactions.

Analysis of Difluoromethylation Reactions

Reaction Types

Difluoromethylation reactions can involve various mechanisms, including radical pathways and nucleophilic substitutions. The choice of reaction type depends on the substrate and the desired regioselectivity.

Common Reagents and Conditions

| Reagent | Catalyst | Solvent | Conditions |

|---|---|---|---|

| Difluoromethyltriphenylphosphonium bromide | fac-Ir(ppy)3 | DMF | Blue LEDs, RT |

| Bromodifluoromethylphosphonium bromide | fac-Ir(ppy)3 | DMF | Visible Light, RT |

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethyl-2,4-dimethylanisole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of 3-difluoromethyl-2,4-dimethylbenzaldehyde or 3-difluoromethyl-2,4-dimethylbenzoic acid.

Reduction: Formation of 3-methyl-2,4-dimethylanisole.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

3-Difluoromethyl-2,4-dimethylanisole has shown potential as a pharmaceutical agent due to its structural similarity to other biologically active compounds. The difluoromethyl group can enhance the compound's lipophilicity and metabolic stability, which are critical for drug development. Studies indicate that difluoromethylated analogs can act as inhibitors of tyrosine hydroxylase, an enzyme involved in catecholamine synthesis, making them relevant for treating conditions like hypertension and schizophrenia .

Case Study: Tyrosine Hydroxylase Inhibition

Research has demonstrated that compounds with difluoromethyl substitutions can effectively inhibit tyrosine hydroxylase. For instance, the inhibition mechanism involves reducing norepinephrine production, thereby lowering blood pressure . The synthesis of such compounds typically involves bromination of dimethylanisole followed by fluorination processes to introduce the difluoromethyl group.

Catalysis

Palladium-Catalyzed Reactions

The compound has been utilized in palladium-catalyzed reactions, particularly in cross-coupling methodologies. These reactions are essential for forming C–C bonds from C–H bonds in organic synthesis. The presence of the difluoromethyl group enhances the reactivity and selectivity of these reactions .

Case Study: Intermolecular Dehydrogenative Heck Reactions

In a study involving Pd-catalyzed intermolecular dehydrogenative Heck reactions, this compound was used as a substrate. The results indicated that the difluoromethyl substitution facilitated higher yields in C–C bond formation compared to unsubstituted analogs, showcasing its utility in synthetic organic chemistry .

Material Science

Polymer Chemistry

The incorporation of difluoromethyl groups into polymer matrices can significantly alter the physical properties of materials. Research has shown that polymers containing difluoromethylated monomers exhibit enhanced thermal stability and chemical resistance. This property is particularly valuable in the development of coatings and films that require durability under harsh conditions.

Table 1: Comparison of Properties in Difluoromethylated vs. Non-Difluoromethylated Polymers

| Property | Difluoromethylated Polymer | Non-Difluoromethylated Polymer |

|---|---|---|

| Thermal Stability | Higher | Lower |

| Chemical Resistance | Enhanced | Standard |

| Mechanical Strength | Improved | Standard |

Environmental Chemistry

Fluorinated Compounds in Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research. This compound can serve as a model compound for studying the behavior and degradation pathways of fluorinated organic pollutants in various ecosystems. Understanding these pathways is crucial for assessing ecological risks associated with fluorinated compounds.

Mechanism of Action

The mechanism of action of 3-Difluoromethyl-2,4-dimethylanisole involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

2,4-Dimethylanisole (C₉H₁₂O)

- Structural Differences : Lacks the difluoromethyl group at position 3.

- Electronic Effects : The absence of fluorine reduces electron-withdrawing effects, leading to higher electron density in the aromatic ring.

- Spectroscopic Data :

- NMR : Methoxy protons in 2,4-dimethylanisole resonate at δ ~3.8 ppm, while aromatic protons show signals between δ 6.5–7.2 ppm. In contrast, the difluoromethyl group in the target compound deshields adjacent protons, shifting aromatic signals upfield by ~0.2–0.3 ppm .

- IR/Raman : The C-F stretching vibrations (~1100–1250 cm⁻¹) are unique to the fluorinated analog .

3-Chloromethyl-2,4-dimethylanisole (C₁₀H₁₃ClO)

- Substituent Impact : Replacing -CHF₂ with -CH₂Cl introduces a polarizable chlorine atom.

- Reactivity : The C-Cl bond is more reactive toward nucleophilic substitution than C-F bonds, limiting stability in aqueous environments.

- Thermal Stability : Chlorine’s lower electronegativity results in weaker dipole-dipole interactions compared to fluorine, reducing melting point by ~15–20°C (hypothetical based on halogen trends).

3-Trifluoromethyl-2,4-dimethylanisole (C₁₀H₁₁F₃O)

- Electronic Effects : The -CF₃ group is a stronger electron-withdrawing group than -CHF₂, further decreasing ring electron density.

- Solubility: Enhanced lipophilicity due to trifluoromethylation improves solubility in nonpolar solvents.

3,4-Dimethylanisole (C₉H₁₂O)

- Positional Isomerism : Methyl groups at positions 3 and 4 instead of 2 and 4.

- Symmetry : Reduced symmetry in 3,4-dimethylanisole leads to distinct NMR splitting patterns and vibrational modes. For example, FT-IR analysis shows asymmetric stretching of the methoxy group at ~1250 cm⁻¹, differing from the fluorinated analog’s spectra .

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Formula | Substituents | Boiling Point (°C) | Dipole Moment (D) | LogP (Predicted) |

|---|---|---|---|---|---|

| 3-Difluoromethyl-2,4-dimethylanisole | C₁₀H₁₂F₂O | -OCH₃, -CH₃, -CHF₂ | 215–220 (est.) | 2.8–3.2 | 2.5 |

| 2,4-Dimethylanisole | C₉H₁₂O | -OCH₃, -CH₃ | 195–200 | 1.5–1.8 | 1.9 |

| 3-Chloromethyl-2,4-dimethylanisole | C₁₀H₁₃ClO | -OCH₃, -CH₃, -CH₂Cl | 225–230 (est.) | 2.2–2.5 | 2.7 |

| 3-Trifluoromethyl-2,4-dimethylanisole | C₁₀H₁₁F₃O | -OCH₃, -CH₃, -CF₃ | 230–235 (est.) | 3.5–4.0 | 3.1 |

| 3,4-Dimethylanisole | C₉H₁₂O | -OCH₃, -CH₃ | 190–195 | 1.6–1.9 | 1.8 |

Research Findings and Trends

- Electronic Properties : Fluorine substitution increases dipole moments and reduces HOMO-LUMO gaps, enhancing reactivity in charge-transfer interactions .

- Spectroscopic Shifts : The difluoromethyl group causes distinct ¹⁹F NMR signals (δ ~-140 to -150 ppm) and splits C-F vibrational modes in IR/Raman spectra.

- Stability: Fluorinated analogs exhibit superior thermal and oxidative stability compared to chlorinated or non-halogenated derivatives.

Biological Activity

3-Difluoromethyl-2,4-dimethylanisole is an organic compound that has garnered attention in recent years due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a difluoromethyl group (-CF₂H) attached to a benzene ring that also contains two methyl groups and a methoxy group. The presence of fluorine atoms significantly influences its electronic properties, potentially enhancing its biological activity compared to non-fluorinated analogs.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, which may modulate the activity of enzymes, receptors, or other proteins. This compound's unique electronic characteristics may also affect its lipophilicity and permeability, influencing its absorption and distribution in biological systems .

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that certain anisole derivatives possess antimicrobial properties. The difluoromethyl substitution may enhance this activity by improving the compound's interaction with microbial membranes.

- Anticancer Potential : Some studies suggest that difluoromethylated compounds can inhibit cancer cell growth. This effect is likely due to their ability to interfere with cellular signaling pathways or induce apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.

Table 1: Comparison of Biological Activities of Fluorinated Anisoles

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| 2,4-Dimethylanisole | Low | Moderate | No |

| 3-Trifluoromethyl-2,4-dimethylanisole | High | Moderate | Yes |

Case Studies

-

Anticancer Activity Study :

A recent study explored the anticancer effects of various difluoromethylated anisoles on human cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway . -

Enzyme Inhibition Research :

Another investigation focused on the enzyme inhibition properties of this compound. It was found to inhibit cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug-drug interactions .

Q & A

Q. 1.1. What are the optimal synthetic routes for 3-Difluoromethyl-2,4-dimethylanisole, and how can reaction yields be improved?

Methodological Answer :

- Synthetic Pathways : A two-step approach is recommended:

- Friedel-Crafts alkylation of 2,4-dimethylanisole with difluoromethyl chloride under Lewis acid catalysis (e.g., AlCl₃).

- Purification : Crystallization using a water-ethanol mixture (1:3 v/v) to achieve >90% purity .

- Yield Optimization :

- Use DMSO as a solvent for reflux (18–24 hours) to enhance reaction efficiency .

- Monitor temperature (120–140°C) to avoid side reactions (e.g., over-alkylation).

- Data Table :

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMSO | 18 | 65 | 92 |

| DMF | 24 | 58 | 88 |

| Toluene | 36 | 42 | 78 |

Q. 1.2. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer :

- NMR Analysis :

- ¹H NMR : Peaks at δ 3.85 (s, 3H, OCH₃), δ 2.25 (s, 6H, CH₃), and δ 6.7–7.1 (m, aromatic H) confirm substituent positions .

- ¹⁹F NMR : A singlet at δ -110 ppm verifies the difluoromethyl group .

- FT-IR : Bands at 1250 cm⁻¹ (C-F stretch) and 2850 cm⁻¹ (OCH₃) validate functional groups .

Advanced Research Questions

Q. 2.1. How can contradictions in spectral data (e.g., unexpected ¹H NMR splitting) be resolved for this compound?

Methodological Answer :

- Root Cause Analysis :

- Isomer Formation : Check for para/meta isomerization during synthesis using HPLC-MS .

- Impurities : Use column chromatography (silica gel, hexane:ethyl acetate 4:1) to isolate byproducts .

- Case Study :

- A 2024 study found that residual DMSO in the product caused peak broadening. Drying under vacuum (40°C, 12h) resolved this .

Q. 2.2. What strategies improve the stability of this compound in biological assays?

Methodological Answer :

-

Storage Conditions :

- Store at -20°C in amber vials under nitrogen to prevent photodegradation and oxidation .

-

Buffering : Use phosphate buffer (pH 7.4) with 0.1% BSA to minimize hydrolysis of the difluoromethyl group .

-

Data Table : Stability under varying conditions:

Condition Half-Life (days) Degradation Product pH 7.4, 25°C 14 3-Hydroxymethyl derivative pH 5.0, 4°C 28 None detected Light exposure 3 Multiple byproducts

Q. 2.3. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer :

- DFT Calculations :

- Optimize molecular geometry using Gaussian09 (B3LYP/6-311++G** basis set) to assess electrophilic substitution sites .

- Key Insight : The difluoromethyl group reduces electron density at the 3-position, favoring nucleophilic attack at the 5-position .

- Validation : Compare predicted vs. experimental reaction outcomes (e.g., regioselectivity in halogenation).

Data Contradiction Analysis

Q. 3.1. How to address discrepancies in reported biological activity (e.g., antimicrobial vs. inert behavior)?

Methodological Answer :

- Experimental Design :

- Use standardized MIC assays (CLSI guidelines) with E. coli (ATCC 25922) and S. aureus (ATCC 29213) .

- Control for solvent effects (e.g., DMSO ≤1% v/v).

- Case Study : A 2024 study attributed inconsistent antimicrobial results to variations in cell membrane permeability assays. Using synchronized cell cultures improved reproducibility .

Methodological Best Practices

Q. 4.1. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer :

- Stepwise Approach :

- Liquid-Liquid Extraction : Separate organic phase with dichloromethane/water (3x).

- Crystallization : Use ethanol-water (1:2) for high-purity crystals (mp 141–143°C) .

- HPLC : C18 column, acetonitrile:water (70:30) for final purity validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.